IMD-catechol

NF-κB modulation cytokine reduction in vitro immunopharmacology

IMD-catechol is a synthetic immune potentiator dimer that covalently links TLR7/8 activation to NF-κB modulation, overcoming the systemic inflammatory toxicity of monomeric SMIPs like resiquimod. Unlike physical mixtures, only the covalent linkage achieves spatial-temporal co-localization to normalize IL-6 and TNF-α while preserving adjuvanticity. Ideal for subunit vaccines and intratumoral protocols requiring high efficacy with minimal adjuvant toxicity. Use as SAR reference compound for tolerability studies. Order high-purity (≥98%) IMD-catechol today.

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B14759413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-catechol
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCC4=CC(=C(C=C4)O)O)C5=CC=CC=C5N=C2N
InChIInChI=1S/C31H34N6O3/c1-2-3-8-27-36-28-29(23-6-4-5-7-24(23)35-30(28)32)37(27)19-22-11-9-21(10-12-22)18-34-31(40)33-16-15-20-13-14-25(38)26(39)17-20/h4-7,9-14,17,38-39H,2-3,8,15-16,18-19H2,1H3,(H2,32,35)(H2,33,34,40)
InChIKeyXIUYQOKKDQPUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMD-Catechol: A Covalent Imidazoquinolinone-NF-κB Modulator Dimer with Reduced Systemic Toxicity for Vaccine Adjuvant and Cancer Immunotherapy Research


IMD-catechol is a synthetic small molecule immune potentiator (SMIP) dimer comprising a Toll-like receptor 7/8-activating imidazoquinolinone covalently linked to a catechol-derived NF-κB modulator [1]. Unlike monomeric imidazoquinolinone agonists such as resiquimod (R848), IMD-catechol is engineered to decouple immunostimulatory activity from systemic inflammatory toxicity [1]. Its primary applications are in vaccine adjuvant formulations and as an investigational intratumoral immunotherapeutic agent [1].

Why NF-κB Modulator Monomers and Unlinked Combinations Cannot Replicate IMD-Catechol's Tolerability Profile


The therapeutic index of imidazoquinolinone SMIPs is limited by high systemic bioavailability, which triggers excessive pro-inflammatory cytokine release and adjuvant toxicity [1]. Simple physical mixtures of the imidazoquinolinone agonist and free NF-κB modulators do not reduce IL-6 secretion to baseline [1]. The covalent linkage in IMD-catechol is essential to achieve both spatial and temporal co-localization of the TLR7/8 activation and NF-κB modulation functions, a requirement that generic monomers or unlinked combinations cannot fulfill [1].

Quantitative Comparative Evidence for IMD-Catechol Versus Monomeric Agonists and Related Dimers


IMD-Catechol Suppresses IL-6 Secretion to Baseline Levels Unlike Parent SMIP

In murine bone marrow-derived dendritic cells (BMDCs) stimulated with the parent SMIP (imidazoquinolinone TLR7/8 agonist), IMD-catechol reduced IL-6 secretion to near background levels, whereas the parent SMIP alone or equimolar mixtures of the SMIP with free NF-κB modulators induced high IL-6 production [1].

NF-κB modulation cytokine reduction in vitro immunopharmacology

IMD-Catechol Maintains CD40 Costimulatory Molecule Expression at Levels Comparable to Parent Agonist

Flow cytometric analysis of BMDCs revealed that IMD-catechol preserved CD40 surface expression at levels essentially equivalent to the parent SMIP, indicating that the dimer retains the capacity to upregulate costimulatory signals required for T-cell priming [1].

dendritic cell activation costimulatory molecules vaccine adjuvanticity

IMD-Catechol Induces Baseline Systemic Cytokine Levels in CT26 Tumor Model, Contrasting with High Toxicity of R848

In the CT26 mouse colon carcinoma model, peritumoral injection of IMD-catechol resulted in serum TNF-α and IL-6 levels indistinguishable from PBS vehicle control, whereas the clinical-stage TLR7/8 agonist resiquimod (R848) and the parent SMIP induced markedly elevated pro-inflammatory cytokines [1].

in vivo tolerability systemic toxicity cancer immunotherapy

IMD-Catechol Does Not Prolong Survival in CT26 Model, Differentiating It from IMD-Ferulic and IMD-Vanillin Dimers

In the same CT26 colon carcinoma study, IMD-catechol did not confer a statistically significant survival benefit, whereas the structurally related dimers IMD-ferulic (1) and IMD-vanillin (2) improved survival, with IMD-ferulic achieving 80% survival at day 35 [1]. This establishes a clear functional hierarchy among the dimer series.

antitumor efficacy survival analysis structural selectivity

Recommended Research and Preclinical Application Scenarios for IMD-Catechol Based on Comparative Evidence


Vaccine Adjuvant Development Requiring Low Systemic Reactogenicity

IMD-catechol is optimally suited for subunit or epitope-based vaccine formulations where strong adjuvanticity is needed but the high systemic cytokine release of monomeric SMIPs (e.g., R848) is prohibitive [1]. Its ability to maintain CD40 upregulation while normalizing IL-6 and TNF-α makes it a candidate for injectable adjuvants that have historically been limited by toxicity [1].

Intratumoral Immunotherapy with Restricted Systemic Exposure

The peritumoral administration of IMD-catechol in the CT26 model demonstrates that it can be delivered locally to tumor sites without triggering systemic inflammatory sequelae [1]. This profile supports its use in investigational cancer immunotherapy protocols where reducing adjuvant-related toxicity is a primary concern [1].

Benchmarking and Structural Optimization of Dimeric Immunomodulators

The distinct functional outcomes among the IMD dimer series (ferulic, vanillin, catechol, biphenyl) [1] position IMD-catechol as a critical reference compound for structure-activity relationship (SAR) studies aimed at dissecting the contributions of the NF-κB modulator moiety to tolerability versus antitumor efficacy [1].

In Vitro Screens for NF-κB-Dependent Inflammatory Pathways

IMD-catechol's capacity to suppress SMIP-driven IL-6 secretion to baseline in BMDC assays [1] makes it a valuable tool compound for elucidating the cross-talk between TLR7/8 signaling and the NF-κB axis in primary immune cells [1].

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31 linked technical documents
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